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Benzene, 1-isocyanato-2-(phenylethynyl)-

Cat. No.: B12574593
CAS No.: 220466-11-5
M. Wt: 219.24 g/mol
InChI Key: ZBPHYNVNQILIKA-UHFFFAOYSA-N
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Description

Significance of Aryl Isocyanates in Chemical Synthesis

Aryl isocyanates are a well-established class of reactive intermediates in organic synthesis, primarily due to the electrophilic nature of the isocyanate carbon atom. researchgate.net This reactivity allows them to readily engage with a wide array of nucleophiles, including alcohols, amines, and water, to form stable carbamate, urea, and amine linkages, respectively. researchgate.net The formation of these linkages is fundamental to the production of polyurethanes, polyureas, and other polymeric materials.

Beyond polymer chemistry, aryl isocyanates are pivotal in the synthesis of a multitude of fine chemicals and pharmaceutical agents. rsc.org Their ability to participate in cycloaddition reactions and to direct C-H functionalization further broadens their synthetic utility. nih.gov The isocyanate group can be introduced into an aromatic system through various methods, with the most common being the phosgenation of anilines and the Curtius rearrangement of acyl azides. google.comwikipedia.org The Curtius rearrangement, in particular, offers a phosgene-free route to isocyanates from carboxylic acids, proceeding through a thermally or photochemically induced decomposition of an acyl azide (B81097). wikipedia.orgorganic-chemistry.orgnih.gov

Importance of Alkynyl Substituted Aromatic Systems in Advanced Organic Chemistry

Alkynyl-substituted aromatic systems are foundational building blocks in modern organic chemistry, valued for their versatility in constructing complex molecular architectures. The carbon-carbon triple bond of the alkyne moiety serves as a reactive handle for a vast number of transformations, including transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, and Suzuki couplings), cycloadditions, and nucleophilic additions. rsc.orgnih.gov These reactions enable the elaboration of the aromatic core with a wide range of substituents and the construction of extended π-conjugated systems.

The presence of an alkyne ortho to another functional group on an aromatic ring, as seen in Benzene (B151609), 1-isocyanato-2-(phenylethynyl)-, creates a powerful platform for intramolecular reactions. rsc.org This proximity allows for tandem or cascade reactions where both the alkyne and the adjacent group participate, leading to the rapid assembly of fused heterocyclic structures such as indoles, quinolines, and other nitrogen-containing ring systems. researchgate.netrsc.orgresearchgate.net The ability to trigger these cyclizations using various catalysts, including transition metals, provides a high degree of control over the reaction outcome. du.edu

Overview of the Academic Research Landscape for Benzene, 1-isocyanato-2-(phenylethynyl)-

Direct academic research focusing exclusively on Benzene, 1-isocyanato-2-(phenylethynyl)- is limited. However, a significant body of literature exists for its immediate precursor, 2-(phenylethynyl)aniline, and related ortho-alkynylaryl systems. This research provides a strong foundation for understanding the probable synthesis and reactivity of the target compound.

The synthesis of 2-(phenylethynyl)aniline derivatives is well-documented, typically achieved through palladium-catalyzed Sonogashira coupling of a protected 2-haloaniline with phenylacetylene. sci-hub.se Subsequent deprotection yields the free amine, which can then be converted to the isocyanate. A plausible and commonly employed method for this transformation is the Curtius rearrangement of 2-(phenylethynyl)benzoic acid. wikipedia.orgorganic-chemistry.orgnih.gov This would involve the conversion of the carboxylic acid to an acyl azide, followed by thermal rearrangement to yield Benzene, 1-isocyanato-2-(phenylethynyl)-.

The primary research interest in compounds of this type lies in their propensity for intramolecular cyclization. The juxtaposition of the electrophilic isocyanate and the nucleophilic alkyne (often activated by a catalyst) allows for the construction of various heterocyclic scaffolds. For instance, the photochemical intramolecular cyclization of o-alkynylaryl isocyanides (a related class of compounds) has been shown to produce quinoline (B57606) derivatives. nih.gov It is highly probable that Benzene, 1-isocyanato-2-(phenylethynyl)- would undergo similar transition metal-catalyzed or thermally induced cyclizations to yield substituted indolone or quinolinone derivatives.

Below is a table summarizing the key reactive sites and potential transformations of Benzene, 1-isocyanato-2-(phenylethynyl)-, based on the known chemistry of its constituent functional groups.

Functional GroupReactive SitePotential Transformations
Isocyanate (-NCO)Electrophilic CarbonNucleophilic attack by alcohols, amines, water; Cycloaddition reactions.
Alkyne (-C≡C-)π-systemTransition metal-catalyzed cross-coupling; Cycloadditions; Nucleophilic addition.
ortho positioningProximity of groupsIntramolecular cyclization to form heterocycles (e.g., indolones, quinolinones).

Further research into the specific reactivity and applications of Benzene, 1-isocyanato-2-(phenylethynyl)- would be valuable in expanding the synthetic chemist's toolbox for the construction of complex, nitrogen-containing aromatic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9NO B12574593 Benzene, 1-isocyanato-2-(phenylethynyl)- CAS No. 220466-11-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

220466-11-5

Molecular Formula

C15H9NO

Molecular Weight

219.24 g/mol

IUPAC Name

1-isocyanato-2-(2-phenylethynyl)benzene

InChI

InChI=1S/C15H9NO/c17-12-16-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9H

InChI Key

ZBPHYNVNQILIKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2N=C=O

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Benzene, 1 Isocyanato 2 Phenylethynyl

Elucidation of Reaction Mechanisms through Spectroscopic Monitoring Techniques (e.g., ¹H-NMR)

Spectroscopic monitoring techniques are powerful tools for elucidating reaction mechanisms by allowing for the real-time observation of reactants, intermediates, and products. While specific in-situ ¹H-NMR studies dedicated solely to the reaction pathways of Benzene (B151609), 1-isocyanato-2-(phenylethynyl)- are not extensively detailed in the available literature, the principles of this technique are widely applied to similar reactive systems.

In-situ Fourier Transform Infrared (FT-IR) spectroscopy, for instance, is particularly well-suited for monitoring isocyanate reactions. The strong and distinct absorption band of the isocyanate group (–N=C=O) around 2270 cm⁻¹ provides a clear spectroscopic handle to track the progress of the reaction. The disappearance of this peak over time can be correlated with the formation of products, allowing for kinetic analysis and the determination of rate constants researchgate.net.

Similarly, ¹H-NMR spectroscopy can be used to follow the conversion of starting materials and the emergence of new species. By taking spectra at various time intervals, it is possible to identify transient intermediates, which may be characterized by unique chemical shifts and coupling constants. This method has been successfully used to monitor reactions such as the conversion of isocyanates to N-boryl formamides, where distinct peaks for the starting material, intermediates like N-,O-(bis)-boryl hemiaminal, and the final product can be resolved and tracked over time and at different temperatures.

For Benzene, 1-isocyanato-2-(phenylethynyl)-, a hypothetical ¹H-NMR monitored cyclization reaction would involve tracking the disappearance of the characteristic signals for the starting material's aromatic and acetylenic protons. Concurrently, new signals corresponding to the protons of the newly formed heterocyclic ring would appear, providing direct evidence for the transformation and allowing for the study of its kinetics and the potential detection of any observable intermediates.

Proposed Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metals are frequently employed to catalyze the transformations of molecules like Benzene, 1-isocyanato-2-(phenylethynyl)-, facilitating bond formations that might otherwise be energetically unfavorable. Although specific catalytic cycles for this exact compound are not extensively detailed, plausible mechanisms can be proposed based on studies of closely related molecules, such as o-alkynylphenyl isothiocyanates.

For example, a copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites has been reported to produce benzo[d] nih.govnih.govthiazin-2-yl phosphonates nih.gov. A similar palladium-catalyzed process for Benzene, 1-isocyanato-2-(phenylethynyl)- can be envisioned. A general catalytic cycle for palladium-catalyzed isocyanide insertions typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by 1,1-migratory insertion of the isocyanide into the aryl-palladium bond to form an imidoyl palladium complex nih.gov.

Drawing an analogy for an intramolecular reaction of Benzene, 1-isocyanato-2-(phenylethynyl)-, a proposed catalytic cycle, for instance with a palladium(0) catalyst, might proceed as follows:

Oxidative Addition/Coordination : The Pd(0) catalyst coordinates to the alkyne moiety of the substrate.

Nucleophilic Attack : The nitrogen atom of the isocyanate group performs an intramolecular nucleophilic attack on the palladium-activated alkyne. This step would form a six-membered palladacycle intermediate.

Migratory Insertion : A migratory insertion of the carbonyl group of the isocyanate could occur.

Reductive Elimination : The cycle would be completed by reductive elimination, releasing the cyclized product and regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle.

This proposed pathway is a simplified model, and the actual mechanism can be more complex, potentially involving different oxidation states of the metal and various ligands that influence the reactivity and selectivity of the transformation.

Table 1: Proposed Steps in a Generic Pd(0)-Catalyzed Cyclization

Step Description Intermediate Species
1 Coordination Pd(0)-alkyne complex
2 Intramolecular Attack Palladacycle
3 Reductive Elimination Cyclized Product + Pd(0)

Analysis of Radical Cascade Cyclization Pathways

Radical reactions provide a powerful avenue for the cyclization of unsaturated systems. For ortho-alkynylaryl isocyanates and their isocyanide analogues, the aza-Bergman cyclization is a key radical cascade pathway nih.gov. This reaction is an analogue of the well-known Bergman cyclization of enediynes.

The aza-Bergman cyclization of an o-alkynylaryl isocyanide proceeds under milder conditions than the classic Bergman cyclization and involves the formation of a quinoline-2,4-biradical intermediate nih.gov. This process can be initiated either thermally or photochemically.

The proposed mechanism is as follows:

Initiation : The reaction is initiated, typically by heat or light, causing the ortho-alkynylaryl isocyanide (or isocyanate) to undergo cyclization.

Biradical Formation : The cyclization event leads to the formation of a highly reactive p-benzyne-type biradical, specifically a quinoline-2,4-diyl biradical.

Radical Trapping/Propagation : This biradical intermediate can then be trapped by a suitable hydrogen atom donor or other radical trapping agents. For instance, in the presence of organic diselenides or ditellurides, the biradical is trapped to yield 2,4-difunctionalized quinolines aminer.org.

Control experiments in related systems have been used to probe the nature of these reactions. The addition of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyl-oxy (TEMPO) can inhibit the reaction, providing evidence for a radical-mediated pathway nih.gov. The high reactivity of the biradical intermediate makes this a versatile method for generating complex heterocyclic structures.

Table 2: Key Stages of the Aza-Bergman Radical Cyclization

Stage Description
Initiation Thermal or photochemical activation of the o-alkynylaryl isocyanate/isocyanide.
Cyclization Formation of a six-membered ring.
Biradical Formation Generation of a highly reactive quinoline-2,4-diyl biradical intermediate.
Quenching The biradical abstracts hydrogen atoms or is trapped by other reagents to form the final, stable product.

Studies on Thermally Induced Rearrangements and Biradical Formation

Heat can induce significant molecular rearrangements in Benzene, 1-isocyanato-2-(phenylethynyl)- and related compounds, often proceeding through biradical intermediates. The thermal decomposition of carbamates, which can be precursors or derivatives of isocyanates, is a well-studied process that can lead to the formation of isocyanates at high temperatures mdpi.commdpi.com.

More specifically for the ortho-alkynylaryl framework, thermal activation can trigger intramolecular cyclization. The thermal aza-Bergman cyclization, as discussed previously, is a prime example of a thermally induced reaction that proceeds via a biradical intermediate aminer.org. Studies on the thermal cyclization of (2-ethynylphenyl)triazenes, which can be synthesized from the corresponding isocyanates, show that high temperatures can lead to the formation of cinnolines and isoindazoles under neutral conditions nih.gov. This suggests that the N=N=N group of the triazene undergoes cyclization with the ethynyl (B1212043) group, a reaction pathway that highlights the propensity of the 1-ethynyl-2-substituted benzene framework to undergo thermally induced intramolecular cyclizations.

The stability of the urethane (B1682113) bond formed between an isocyanate and a blocking agent is thermally sensitive. The deblocking temperature, at which the isocyanate is regenerated, is a key parameter in these systems and is often studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) mdpi.com. The thermal behavior is complex, as the regenerated isocyanate can undergo subsequent reactions, such as dimerization or trimerization mdpi.com. For Benzene, 1-isocyanato-2-(phenylethynyl)-, thermal treatment could lead not only to deblocking (if derivatized) but also to intramolecular cyclization via a biradical pathway, competing with potential intermolecular reactions.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. For complex reactions involving Benzene, 1-isocyanato-2-(phenylethynyl)-, computational studies can distinguish between different possible pathways (e.g., concerted vs. stepwise, radical vs. ionic) that may be difficult to differentiate experimentally.

While specific DFT studies on Benzene, 1-isocyanato-2-(phenylethynyl)- are not prominent in the searched literature, numerous studies on analogous systems demonstrate the power of this approach. For example, DFT calculations have been used to:

Rationalize reaction outcomes : In reactions of acyl isocyanates with imines, DFT calculations helped to explain why certain cycloaddition pathways ([2+2] vs. [4+2]) are favored over others, often involving the calculation of the stability of zwitterionic intermediates researchgate.net.

Investigate the role of catalysts : Computational studies on the base-catalyzed intramolecular cyclization of 2-ynylphenols (a system analogous to the cyclization of the title compound) proposed a mechanism involving deprotonation to form a nucleophilic phenolate intermediate, followed by intramolecular cyclization nih.gov. DFT can be used to calculate the energy barriers for each step and explain the superior catalytic activity of certain bases like Cs₂CO₃ nih.gov.

Elucidate complex cascade reactions : The mechanism of addition-cyclization-isomerization reactions, for example between propargyl cyanamides and thiols, has been detailed using DFT. These studies revealed a multi-step process involving nucleophilic attack, conformational changes, and proton transfers, with calculations showing that autocatalysis can significantly lower the energy barriers for proton transfer steps.

For Benzene, 1-isocyanato-2-(phenylethynyl)-, a computational study could compare the activation barriers for a direct concerted cyclization versus a stepwise pathway involving a biradical intermediate (as in the aza-Bergman cyclization), thereby predicting the most likely reaction mechanism under different conditions.

Table 3: Application of Computational Methods in Mechanistic Studies

Computational Method Application Insights Gained
DFT Calculations Geometry optimization of reactants, products, intermediates, and transition states. Determination of relative stabilities and reaction feasibility.
Frequency Analysis Characterization of stationary points as minima or transition states. Confirmation of the nature of calculated structures.
Activation Energy Calculation Determination of the energy barrier for a reaction step. Prediction of reaction rates and identification of the rate-determining step.
Reaction Pathway Mapping Connecting reactants to products via transition states. Elucidation of the complete step-by-step mechanism.

Advanced Synthetic Applications and Functional Materials Development

Design and Synthesis of Complex Molecular Architectures

The combination of a rigid, planarizable phenylethynyl unit and a versatile isocyanate handle allows for the precise construction of sophisticated molecular structures. This enables its use in creating everything from geometrically constrained frameworks to precursors for complex heterocyclic systems and optoelectronically active oligomers.

Creation of Structurally Rigid and Planar Molecular Frameworks

The core of Benzene (B151609), 1-isocyanato-2-(phenylethynyl)- is derived from diphenylacetylene (B1204595) (tolan), a fundamental chromophore known for its structural rigidity. The phenylethynyl group acts as a rigid linear rod, which is a critical design element for constructing larger, well-defined molecular frameworks. This inherent rigidity is exploited in creating macrocycles and other structurally complex molecules where conformational flexibility needs to be minimized.

By incorporating this molecule, chemists can build larger systems where the spatial relationship between different parts of the molecule is precisely controlled. The isocyanate group serves as a covalent anchor point to connect this rigid rod to other molecular components or surfaces. For instance, the synthesis of doubly bridged 1,4-bis(phenylethynyl)benzene (B159325) demonstrates how the phenylethynyl backbone enforces a rigid geometry, which in turn dictates the photophysical properties of the final molecule. nih.gov While twisted tolans can exhibit strong phosphorescence, enforcing planarity or a fixed angle through bridging shifts the absorption and emission spectra, a principle that can be extended to frameworks built with Benzene, 1-isocyanato-2-(phenylethynyl)-. nih.gov The isocyanate functionality allows this pre-defined rigid unit to be locked into place within a larger supramolecular or polymeric assembly.

Synthesis of Benzo-Condensed Naphthyridines and Related Analogues

Phenylethynyl moieties are versatile precursors in the synthesis of fused heterocyclic systems, including benzo-condensed naphthyridines. Naphthyridines and their benzo-fused analogues are important scaffolds in medicinal chemistry and materials science due to their diverse biological activities and interesting electronic properties. nih.gov Synthetic routes often involve the cyclization of precursors containing an appropriately positioned amino group and an alkyne.

In this context, the 2-(phenylethynyl)aniline substructure, from which Benzene, 1-isocyanato-2-(phenylethynyl)- is derived, is a key intermediate. The isocyanate group can be readily converted to an amine or other nitrogen-based nucleophiles that can participate in intramolecular cyclization reactions onto the alkyne, often catalyzed by transition metals, to form the naphthyridine core. For example, studies have shown the synthesis of 2-alkyl-10-chloro-1-phenylethynyl-1,2,3,4-tetrahydrobenzo[b] uoc.grnih.govnaphthyridines, highlighting the utility of the phenylethynyl group in building this tricyclic system. nih.gov The isocyanate offers a synthetic handle that can be transformed post-synthesis or used to tether the resulting naphthyridine scaffold to other molecules or polymer chains.

Precursor TypeReaction ClassResulting HeterocyclePotential Role of Isocyanate Group
2-(Phenylethynyl)aniline derivativeIntramolecular CyclizationBenzo[b]naphthyridinePrecursor to participating nucleophile (e.g., amine, urea); Post-cyclization functionalization handle
o-Alkynylphenyl isocyanateTandem ReactionFused QuinolonesDirect participant in cyclization cascade
Isatin and 3-aminopyrazoleMulti-component ReactionBenzo[c]pyrazolo researchgate.netnih.govnaphthyridineNot directly involved, but demonstrates complexity achievable

Building Blocks for Oligomers with Tunable Optoelectronic Characteristics

The extended π-conjugation of the phenylethynyl group makes it an ideal component for constructing oligomers with tailored optical and electronic properties. nih.gov By linking these units, it is possible to create rigid, rod-like oligomers where the extent of conjugation, and thus the absorption and emission wavelengths, can be precisely controlled by the number of repeating units. nih.govscispace.com

Benzene, 1-isocyanato-2-(phenylethynyl)- can function as a monomer in the step-wise synthesis of such oligomers. The isocyanate group provides a reactive site for polymerization or for linking the phenylethynyl chromophore to a polymer backbone or another monomer. The Sonogashira coupling is a common reaction used to polymerize ethynyl-functionalized monomers, and the isocyanate group would remain as a pendant functionality for further modification. nih.govscispace.com This approach allows for the creation of materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The rigid nature of the phenylethynyl backbone helps to prevent aggregation-induced quenching of fluorescence, maintaining high quantum yields even in the solid state. scispace.com

Oligomer SeriesSynthetic MethodKey Property TrendRole of Benzene, 1-isocyanato-2-(phenylethynyl)-
Phenylethynyl-BODIPYIterative Sonogashira CouplingRed-shift in absorption/emission with increasing units scispace.comMonomer providing a rigid, conjugated spacer with a reactive handle (isocyanate) for linking.
"Geländer" OligomersAcetylene Scaffolding StrategiesEnforced spatial arrangement and chirality nih.govBuilding block for constructing one of the oligomer strands, with the isocyanate for linkage.

Integration into Polymer Backbones for Tailored Properties

The high reactivity of the isocyanate group makes Benzene, 1-isocyanato-2-(phenylethynyl)- an excellent candidate for incorporation into various polymer systems. It can act as a cross-linking agent to enhance the properties of thermosets or serve as a key monomer in the synthesis of complex, highly branched polymer architectures.

Cross-linking Chemistry in Thermosetting Polymer Systems

Isocyanates are widely used in the formation of thermosetting polymers, most notably polyurethanes. The isocyanate group readily reacts with polyols (polymers with multiple hydroxyl groups) to form a highly cross-linked network of urethane (B1682113) linkages. When Benzene, 1-isocyanato-2-(phenylethynyl)- is used as a cross-linking agent or co-monomer, it introduces the rigid phenylethynyl rod into the polymer network.

This incorporation has significant consequences for the material's properties. The rigidity of the phenylethynyl cross-linker can lead to:

Increased Glass Transition Temperature (Tg): The restricted motion of the polymer chains results in a material that maintains its stiffness at higher temperatures.

Enhanced Mechanical Strength: The rigid cross-links can improve the modulus and tensile strength of the resulting thermoset.

Improved Thermal Stability: The aromatic nature of the cross-linker contributes to better resistance to thermal degradation.

The isocyanate group's reactivity allows for curing at relatively low temperatures, and the process is versatile, enabling the formulation of coatings, adhesives, and composite matrices with superior performance characteristics.

Role in Dendritic and Hyperbranched Polymer Synthesis

Dendritic and hyperbranched polymers are three-dimensional macromolecules with a highly branched structure and a large number of terminal functional groups. nih.gov Their unique properties, such as low viscosity and high solubility, make them attractive for various applications. instras.com The synthesis of these polymers often relies on the polymerization of ABx-type monomers, where 'A' and 'B' are mutually reactive functional groups. frontiersin.orgmdpi.com

Benzene, 1-isocyanato-2-(phenylethynyl)- can be envisioned as a key component in such syntheses. For example:

As a capping agent: The isocyanate group can react with the terminal functional groups (e.g., hydroxyl or amine) on the surface of a pre-formed dendrimer or hyperbranched polymer. This would coat the polymer with phenylethynyl groups, which could then be used for further reactions or to impart specific optical properties.

As a monomer precursor: The terminal alkyne of the phenylethynyl group can be modified to introduce additional reactive sites (B groups), transforming the molecule into an ABx monomer. For instance, reaction of the alkyne could yield two hydroxyl groups, creating an AB2 monomer. The subsequent polycondensation via the 'A' (isocyanate) and 'B' (hydroxyl) groups would lead to a hyperbranched polyester-urethane with a rigid aromatic backbone. This one-pot synthesis approach is a hallmark of hyperbranched polymer production, offering a more scalable alternative to the stepwise synthesis of perfect dendrimers. instras.comfrontiersin.org

Based on a comprehensive search for scholarly information, there is currently no available research data specifically detailing the synthesis and chiroptical properties of conjugated polymer systems derived from the chemical compound “Benzene, 1-isocyanato-2-(phenylethynyl)-”.

Scientific literature provides extensive research on analogous but structurally distinct polymer systems, such as poly(phenylacetylene)s and poly(phenyl isocyanide)s, which are known to form helical structures and exhibit chiroptical properties. rsc.orgnih.govnih.govrsc.org These studies often explore how chiral catalysts or pendants can induce a preferred screw-sense in the polymer backbone, leading to observable signals in circular dichroism (CD) spectroscopy. nih.govrsc.org However, this body of work does not address the specific monomer requested.

Therefore, the section on "Chiroptical Properties in Conjugated Polymer Systems" for polymers of "Benzene, 1-isocyanato-2-(phenylethynyl)-" cannot be generated with the required detailed research findings and data tables due to the absence of specific studies on this compound in the available scientific literature.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Attributes

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate molecular geometry, electronic structure, and reactivity.

Application of Ab Initio and Density Functional Theory (DFT) Methods

Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the electronic structure of molecules. For Benzene (B151609), 1-isocyanato-2-(phenylethynyl)-, these calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), are particularly effective for balancing computational cost and accuracy in studying organic molecules of this size. researchgate.net Theoretical investigations into related isocyanate-containing compounds have successfully employed these methods to elucidate reaction mechanisms and molecular properties. rsc.orgchemrxiv.org For instance, in a study on the rearrangement of phenylnitrile oxide to phenyl isocyanate, DFT calculations provided crucial insights into the reaction pathway. rsc.org

Analysis of HOMO-LUMO Gaps and Band Gap Estimation

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For Benzene, 1-isocyanato-2-(phenylethynyl)-, the extended π-conjugation from the phenylethynyl group is expected to influence the HOMO-LUMO gap significantly. Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra and the energies of the frontier orbitals. researchgate.net The HOMO-LUMO gap is also instrumental in estimating the band gap of materials derived from this molecule, which is crucial for applications in organic electronics. aimspress.com

Table 1: Representative Calculated Electronic Properties for Aromatic Isocyanates This table presents typical values obtained from DFT calculations for aromatic isocyanates, illustrating the type of data generated for Benzene, 1-isocyanato-2-(phenylethynyl)-.

Property Representative Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.5 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.0 eV Relates to chemical reactivity and electronic transitions

Investigation of Torsional Motions and Conformational Dynamics

The flexibility of a molecule is determined by the rotational barriers around its single bonds. In Benzene, 1-isocyanato-2-(phenylethynyl)-, key torsional motions would include the rotation of the isocyanate group relative to the benzene ring and the rotation of the phenyl group of the phenylethynyl moiety. Understanding these conformational dynamics is important as they can influence the molecule's reactivity and how it packs in a solid state or orients itself in a polymer chain. Quantum chemical methods can be used to calculate the potential energy surface for these rotations, identifying the most stable conformers and the energy barriers between them. Studies on substituted diphenylcarbonates have shown that conformational flexibility is a significant factor in their solution-state behavior. nih.gov Similarly, the rotational barriers in substituted triazines have been shown to be influenced by environmental factors such as pH. tcu.edu

Molecular Dynamics Simulations in Polymer Systems

While quantum chemical calculations focus on individual molecules, molecular dynamics (MD) simulations are employed to study the behavior of larger systems, such as polymers, over time. youtube.com Given the reactive nature of the isocyanate group, Benzene, 1-isocyanato-2-(phenylethynyl)- is a potential monomer for the synthesis of novel polymers, such as polyurethanes or polyisocyanurates. mdpi.comnih.gov

Structure-Performance Relationship Studies in Polymeric Materials

A key advantage of MD simulations is their ability to establish a link between the molecular structure of a polymer and its macroscopic performance characteristics. researchgate.net For polymers derived from Benzene, 1-isocyanato-2-(phenylethynyl)-, simulations could be used to predict mechanical properties (e.g., Young's modulus, tensile strength), thermal properties (e.g., glass transition temperature), and transport properties (e.g., gas permeability). By systematically modifying the monomer structure in the simulation, it is possible to conduct in silico studies to understand how changes at the molecular level affect the material's performance, thereby guiding the design of new polymers with desired properties.

Mechanistic Insights Derived from Computational Modeling

While dedicated computational studies specifically modeling the intramolecular reactions of Benzene, 1-isocyanato-2-(phenylethynyl)- are not extensively available in the current literature, mechanistic insights can be inferred from computational analyses of analogous systems, particularly the acid-promoted cyclization of 2-alkynylphenyl isocyanates. These studies, employing Density Functional Theory (DFT) calculations, provide a theoretical framework for understanding the plausible reaction pathways, transition states, and intermediates involved in the transformation of this class of compounds.

The thermal or acid-catalyzed cyclization of 2-alkynylphenyl isocyanates is a key reaction, leading to the formation of valuable indole (B1671886) derivatives. nih.gov Computational modeling of similar electrophilic cyclizations of alkynes provides significant insights into the mechanism of this transformation.

A plausible reaction pathway, supported by computational studies on analogous acid-catalyzed intramolecular hydroarylations of alkynes, commences with the protonation of the alkyne moiety by a strong acid, such as triflic acid. rsc.org This initial step is crucial as it activates the alkyne for subsequent nucleophilic attack. The protonation can, in principle, occur at either of the two acetylenic carbons.

Computational models of similar systems suggest that the protonation of the terminal carbon of the ethynyl (B1212043) group is energetically more favorable, leading to the formation of a vinyl cation intermediate. rsc.org This intermediate is a key species in the reaction cascade. The stability and reactivity of this vinyl cation are influenced by the electronic properties of the substituents on the aromatic ring.

The subsequent and typically rate-determining step is the intramolecular nucleophilic attack of the isocyanate group onto the electron-deficient carbon of the vinyl cation. Computational studies on related intramolecular cyclizations of aryl radicals and cations have established the general principles governing the regioselectivity of such ring closures, often referred to by Baldwin's rules. nih.govresearchgate.net In the case of Benzene, 1-isocyanato-2-(phenylethynyl)-, the cyclization is expected to proceed via a 6-exo-dig pathway. This mode of cyclization is generally favored kinetically and thermodynamically in related systems as it leads to the formation of a stable six-membered ring. researchgate.net

DFT calculations on analogous systems allow for the characterization of the transition state for this cyclization step. The geometry of the transition state would reveal the extent of bond formation between the nitrogen atom of the isocyanate group and the vinyl cation carbon. The calculated activation energy for this step provides a quantitative measure of the kinetic feasibility of the reaction.

To illustrate the typical energetic profile of such a reaction, a representative data table derived from computational studies of analogous acid-catalyzed alkyne cyclizations is presented below. It is important to note that these values are for a model system and not for Benzene, 1-isocyanato-2-(phenylethynyl)- itself, but they provide a general idea of the magnitudes of the energy changes involved.

StepIntermediate/Transition StateRelative Energy (kcal/mol)
1. Protonation Reactant + H+0.0
Transition State 1 (Protonation)+5.2
Vinyl Cation Intermediate-2.5
2. Cyclization Transition State 2 (6-exo-dig)+15.8
Cyclized Intermediate-10.3
3. Deprotonation Product + H+-25.0

Note: The energy values are hypothetical and for illustrative purposes to show a typical reaction profile for an acid-catalyzed intramolecular alkyne cyclization.

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Benzene (B151609), 1-isocyanato-2-(phenylethynyl)-, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the two distinct phenyl rings would exhibit unique chemical shifts and coupling patterns due to the influence of the isocyanate (-NCO) and phenylethynyl substituents. The ortho, meta, and para protons on each ring would appear as multiplets, doublets, or triplets, with their integration values corresponding to the number of protons.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the highly deshielded carbon of the isocyanate group (δ ≈ 120-130 ppm), the two distinct carbons of the alkyne triple bond (δ ≈ 80-100 ppm), and a series of signals for the aromatic carbons. rsc.org The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing isocyanate group and the π-system of the phenylethynyl moiety. In related compounds like 1-methoxy-2-(phenylethynyl)benzene, the alkyne carbons appear around δ 85.7 and 93.5 ppm. rsc.org

Predicted NMR Data for Benzene, 1-isocyanato-2-(phenylethynyl)-

NucleusPredicted Chemical Shift (δ, ppm)Description
¹H~7.2 - 7.8Aromatic protons, appearing as complex multiplets corresponding to the two phenyl rings.
¹³C~120 - 130Isocyanate carbon (-N=C=O).
¹³C~120 - 140Aromatic carbons, multiple signals.
¹³C~85 - 95Alkynyl carbons (-C≡C-).

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are vital for identifying the functional groups within a molecule by measuring the vibrations of its bonds. thermofisher.com

FT-IR Spectroscopy: The FT-IR spectrum of Benzene, 1-isocyanato-2-(phenylethynyl)- is dominated by a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is highly characteristic and typically appears in the range of 2250-2275 cm⁻¹. nist.gov Other expected signals include the C≡C triple bond stretch (around 2100-2260 cm⁻¹, often weak in intensity), aromatic C-H stretching vibrations (above 3000 cm⁻¹), and aromatic C=C ring stretching vibrations (in the 1450-1600 cm⁻¹ region). rsc.orgumich.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric C≡C stretch of the internal alkyne, which may be weak or absent in the IR spectrum, is expected to produce a strong signal in the Raman spectrum. Aromatic ring breathing modes also give rise to characteristic Raman signals. researchgate.netscialert.netsapub.org This makes the combination of FT-IR and Raman a powerful tool for unambiguous functional group identification.

Expected Vibrational Frequencies

Functional GroupVibration TypeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
-N=C=OAsymmetric Stretch2250 - 2275 (Very Strong, Sharp)2250 - 2275 (Variable)
-C≡C-Stretch2100 - 2260 (Weak to Medium)2100 - 2260 (Strong)
Aromatic C-HStretch3000 - 3100 (Medium)3000 - 3100 (Strong)
Aromatic C=CRing Stretch1450 - 1600 (Multiple, Medium)1450 - 1600 (Multiple, Strong)

Electronic Spectroscopy (UV-Vis, Photoluminescence, Electroluminescence) for Conjugation and Optical System Analysis

Electronic spectroscopy investigates the electronic transitions within a molecule and is used to characterize its optical properties.

UV-Vis Spectroscopy: Due to the extended π-conjugated system spanning both phenyl rings and the connecting alkyne bridge, Benzene, 1-isocyanato-2-(phenylethynyl)- is expected to be a strong absorber of ultraviolet (UV) radiation. The UV-Vis spectrum would likely show intense absorption bands corresponding to π→π* electronic transitions. For comparison, the related chromophore 1,4-bis(phenylethynyl)benzene (B159325) exhibits a maximum absorption (λmax) at 325 nm. researchgate.net Similar absorption characteristics are anticipated for the title compound.

Photoluminescence (PL) Spectroscopy: Molecules with significant π-conjugation often exhibit fluorescence. Upon excitation with UV light, Benzene, 1-isocyanato-2-(phenylethynyl)- is predicted to display photoluminescence. The emission spectrum would be Stokes-shifted to a longer wavelength relative to its absorption maximum. The quantum yield and specific emission wavelength can be influenced by factors such as solvent polarity and molecular aggregation. nih.gov

Electroluminescence (EL): Electroluminescence is the emission of light in response to an electric current. While characterization of this property requires incorporation of the compound into an electronic device (such as an Organic Light Emitting Diode, or OLED), its conjugated structure suggests potential for EL activity, a subject for investigation in materials science research.

Mass Spectrometry (MS) and Elemental Analysis Techniques

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₅H₉NO). rsc.orgumich.edu The mass spectrum would show a prominent molecular ion peak (M⁺). Analysis of the fragmentation pattern can offer further structural confirmation; likely fragments would result from the loss of carbon monoxide (CO) from the isocyanate group or cleavage around the alkyne bond. nist.gov

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen in a purified sample. The experimental results are compared against the theoretical values calculated from the molecular formula to confirm the compound's purity and elemental composition.

Compositional Data for C₁₅H₉NO

AnalysisParameterTheoretical Value
HRMS (ESI+)[M+H]⁺218.0757 m/z
Elemental Analysis% Carbon (C)83.70%
% Hydrogen (H)4.21%
% Nitrogen (N)6.51%

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. nih.gov To perform this analysis, a high-quality single crystal of Benzene, 1-isocyanato-2-(phenylethynyl)- must first be grown. The resulting diffraction data allows for the calculation of exact bond lengths, bond angles, and torsional angles within the molecule. This would reveal the planarity of the system, including the dihedral angle between the two aromatic rings, and provide insight into intermolecular packing forces such as π-π stacking in the crystal lattice. aps.org

Advanced Time-Resolved Spectroscopies (Femtosecond Transient Absorption, Ultrafast Raman Loss Spectroscopy)

To probe the dynamics of the molecule's excited states, advanced time-resolved spectroscopic techniques are employed. rsc.orgwikipedia.org

Femtosecond Transient Absorption (fs-TA): This is a pump-probe technique used to study photophysical events occurring on extremely short timescales (femtoseconds to nanoseconds). researchgate.net After excitation by an ultrashort "pump" laser pulse, a second "probe" pulse monitors changes in the molecule's absorption spectrum over time. This allows researchers to track the decay of the excited singlet state and observe processes such as internal conversion and intersystem crossing to triplet states, which are crucial for understanding the compound's photostability and potential use in optical materials. nih.govresearchgate.net

Ultrafast Raman Loss Spectroscopy: This advanced technique can provide vibrational (structural) information about transient, short-lived excited states, complementing the electronic information gained from fs-TA.

Future Research Directions and Outlook in Benzene, 1 Isocyanato 2 Phenylethynyl Chemistry

Development of Novel and Efficient Synthetic Methodologies

While established methods for the synthesis of isocyanates and substituted alkynes exist, the specific synthesis of Benzene (B151609), 1-isocyanato-2-(phenylethynyl)- presents opportunities for significant improvement. Future research will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic routes.

Key areas for exploration include:

Catalyst Development: The exploration of novel transition-metal catalysts (e.g., palladium, copper, nickel) or organocatalysts could lead to milder reaction conditions and higher yields. google.com Research into catalysts that can facilitate a one-pot synthesis from readily available precursors, such as 2-ethynylaniline, would be a significant advancement.

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer enhanced safety, scalability, and product consistency compared to traditional batch methods. This approach is particularly advantageous when dealing with reactive intermediates like isocyanates.

Alternative Reagents: Investigating alternative, less hazardous reagents for the isocyanate group's introduction is a crucial direction. For instance, developing non-phosgene routes that utilize precursors like carbamates or ureas would align with green chemistry principles.

A comparative overview of potential future synthetic strategies is presented in Table 1.

Methodology Potential Catalyst/Reagent Anticipated Advantages Research Focus
One-Pot SynthesisPalladium/Copper Co-catalystReduced purification steps, time and cost efficiencyOptimization of catalyst loading and reaction conditions for tandem Sonogashira coupling and isocyanate formation.
Flow ChemistryImmobilized Catalyst in MicroreactorEnhanced safety, scalability, precise control over reaction parametersReactor design, optimization of flow rates and temperature profiles.
Green Isocyanate SynthesisCarbonylative approaches with COAvoidance of highly toxic phosgeneDevelopment of efficient catalysts for the carbonylation of amino precursors under mild conditions.

This table is generated based on prospective research directions and does not represent existing experimental data.

Exploration of Undiscovered Reactivity Patterns and Functional Group Transformations

The juxtaposition of the isocyanate and phenylethynyl groups is expected to give rise to unique reactivity, particularly through intramolecular cyclization pathways. This offers a fertile ground for the discovery of new heterocyclic scaffolds.

Future research in this area should investigate:

Intramolecular Cyclizations: The proximity of the two functional groups makes intramolecular reactions highly probable. Research into thermal, photochemical, or transition-metal-catalyzed cyclizations could yield novel nitrogen-containing heterocycles like quinolines and isoquinolines. nih.govrsc.org For example, photochemical cyclization in the presence of various reagents could lead to selectively functionalized quinoline (B57606) derivatives. nih.gov

Cycloaddition Reactions: Both the isocyanate and the alkyne can participate in cycloaddition reactions. researchgate.netmdpi.com Exploring [3+2] and [2+2] cycloadditions could provide access to a diverse range of spirocyclic and fused heterocyclic systems that are otherwise difficult to synthesize. researchgate.netmdpi.com

Multicomponent Reactions: Designing one-pot multicomponent reactions involving Benzene, 1-isocyanato-2-(phenylethynyl)- and other simple molecules could provide rapid access to complex molecular architectures, a highly desirable strategy in medicinal and materials chemistry. researchgate.netacs.org

Rational Design of Advanced Functional Materials with Tailored Properties

The inherent properties of Benzene, 1-isocyanato-2-(phenylethynyl)-, such as rigidity from the phenylethynyl unit and polymerizability through the isocyanate group, make it an excellent candidate for the development of advanced functional materials.

Promising future directions include:

Conjugated Polymers: The phenylethynyl group can be integrated into a conjugated polymer backbone, while the isocyanate group can be used for polymerization or post-polymerization modification. This could lead to the creation of n-type conjugated polymers for applications in organic thin-film transistors (OTFTs) and other electronic devices. rsc.org The rational design of such polymers could involve copolymerization with other monomers to fine-tune the electronic and physical properties. mdpi.commdpi.com

Polyurethanes and Polyureas: The isocyanate functionality allows for its use as a monomer in the synthesis of polyurethanes and polyureas. The incorporation of the rigid, rod-like phenylethynyl group into the polymer backbone is expected to impart high thermal stability and unique mechanical properties.

Microporous Organic Polymers: The rigid structure of the monomer could be exploited to create conjugated microporous polymers (CMPs) with high surface areas and defined pore structures. rsc.org These materials could find applications in gas storage, separation, and heterogeneous catalysis. rsc.org

Table 2 outlines potential material classes and their projected properties.

Material Class Polymerization Strategy Key Structural Feature Potential Properties & Applications
Conjugated PolymersMulticomponent PolymerizationExtended π-conjugationHigh charge carrier mobility for organic electronics. acs.orgrsc.org
High-Performance PolyurethanesStep-growth polymerization with diolsRigid phenylethynyl backboneEnhanced thermal stability, high tensile strength.
Conjugated Microporous PolymersSelf-condensation or cross-couplingPermanent porosity and conjugated frameworkGas separation, heterogeneous photocatalysis. rsc.org

This table represents a forward-looking perspective on material design and does not reflect established experimental results.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of Benzene, 1-isocyanato-2-(phenylethynyl)- is essential for optimizing existing transformations and predicting new ones. A synergistic approach combining experimental and computational methods will be pivotal.

Future research should focus on:

Kinetic Studies: Performing detailed kinetic analysis of key transformations will provide crucial data on reaction rates and the influence of various parameters, helping to elucidate reaction mechanisms.

In-situ Spectroscopic Monitoring: Utilizing techniques like NMR and IR spectroscopy to monitor reactions in real-time can help identify transient intermediates, which are key to understanding complex reaction pathways.

Computational Modeling: Employing Density Functional Theory (DFT) and other quantum-chemical methods can provide deep insights into reaction pathways, transition state geometries, and activation energies. researchgate.netresearchgate.netnih.govrsc.org Such studies can rationalize experimentally observed outcomes and guide the design of new experiments. For instance, DFT calculations can be used to predict the feasibility of different intramolecular cyclization pathways or to understand the electronic structure of novel polymers. rsc.orgmdpi.com

Integrating these approaches will accelerate the discovery and development of new chemistry and materials based on this promising molecular scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.